4-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole
Overview
Description
4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is a chemical compound with the molecular formula C8H11BrN2O. It is a brominated derivative of pyrazole, a class of organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of 1-(tetrahydro-2H-pyran-4-yl)methyl-1H-pyrazole using bromine in the presence of a suitable catalyst.
Alkylation: Alkylation of 4-bromopyrazole with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between 4-bromopyrazole and tetrahydro-2H-pyran-4-ylmethyl boronic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming this compound-3-ol.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions varying based on the specific reagent used.
Major Products Formed:
Oxidation: this compound-3-ol
Reduction: 4-hydroxy-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole
Substitution: Various alkyl or aryl substituted pyrazoles
Scientific Research Applications
4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole is similar to other brominated pyrazoles, such as 4-bromopyrazole and 4-bromo-1-methyl-1H-pyrazole. its unique structure, particularly the presence of the tetrahydro-2H-pyran-4-ylmethyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
4-bromopyrazole
4-bromo-1-methyl-1H-pyrazole
4-bromo-1-ethyl-1H-pyrazole
4-bromo-1-propyl-1H-pyrazole
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Properties
IUPAC Name |
4-bromo-1-(oxan-4-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZFAXKHZJWQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201685 | |
Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-11-4 | |
Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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